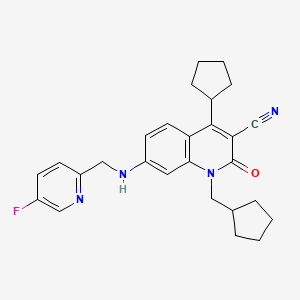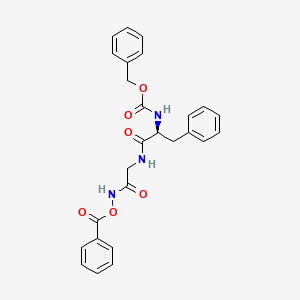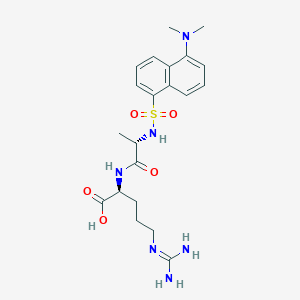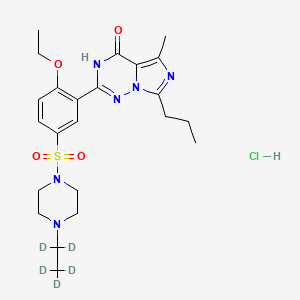
Vardenafil-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vardenafil-d5 (hydrochloride) is a deuterated form of Vardenafil hydrochloride, a selective inhibitor of cyclic guanosine monophosphate-specific phosphodiesterase type 5 (PDE5). This compound is primarily used in the treatment of erectile dysfunction by enhancing blood flow to the penis during sexual stimulation .
Vorbereitungsmethoden
The synthesis of Vardenafil-d5 (hydrochloride) involves several complex chemical reactions. The process begins with the alkylation of 2-hydroxybenzonitrile, followed by multiple steps to achieve the final product. Industrial production methods have been developed to optimize the yield and purity of the compound .
Analyse Chemischer Reaktionen
Vardenafil-d5 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Vardenafil-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of Vardenafil.
Biology: It is used in biological studies to understand the effects of PDE5 inhibition on various physiological processes.
Medicine: It is used in preclinical and clinical studies to evaluate the efficacy and safety of Vardenafil in treating erectile dysfunction and other conditions.
Industry: It is used in the pharmaceutical industry for the development and quality control of Vardenafil-based medications
Wirkmechanismus
Vardenafil-d5 (hydrochloride) exerts its effects by inhibiting the enzyme PDE5, which is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum. By inhibiting PDE5, Vardenafil-d5 (hydrochloride) increases the levels of cGMP, leading to the relaxation of smooth muscle and increased blood flow to the penis, resulting in an erection .
Vergleich Mit ähnlichen Verbindungen
Vardenafil-d5 (hydrochloride) is similar to other PDE5 inhibitors such as Sildenafil and Tadalafil. it is more potent than Sildenafil and has a different selectivity profile compared to Tadalafil. This makes Vardenafil-d5 (hydrochloride) a unique and valuable compound for the treatment of erectile dysfunction .
Similar Compounds
- Sildenafil
- Tadalafil
- Avanafil
These compounds share a similar mechanism of action but differ in their potency, selectivity, and pharmacokinetic profiles .
Eigenschaften
Molekularformel |
C23H33ClN6O4S |
|---|---|
Molekulargewicht |
530.1 g/mol |
IUPAC-Name |
2-[2-ethoxy-5-[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]sulfonylphenyl]-5-methyl-7-propyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one;hydrochloride |
InChI |
InChI=1S/C23H32N6O4S.ClH/c1-5-8-20-24-16(4)21-23(30)25-22(26-29(20)21)18-15-17(9-10-19(18)33-7-3)34(31,32)28-13-11-27(6-2)12-14-28;/h9-10,15H,5-8,11-14H2,1-4H3,(H,25,26,30);1H/i2D3,6D2; |
InChI-Schlüssel |
XCMULUAPJXCOHI-TXZBQNLLSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)OCC)C3=NN4C(=NC(=C4C(=O)N3)C)CCC.Cl |
Kanonische SMILES |
CCCC1=NC(=C2N1N=C(NC2=O)C3=C(C=CC(=C3)S(=O)(=O)N4CCN(CC4)CC)OCC)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





methyl phosphate](/img/structure/B12378501.png)
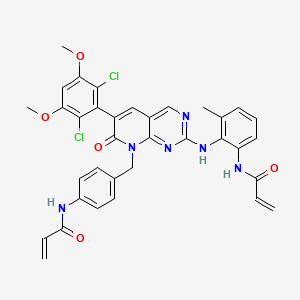
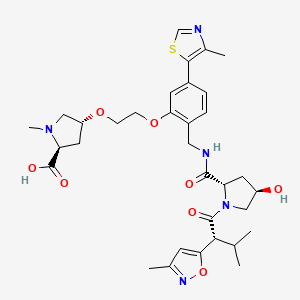
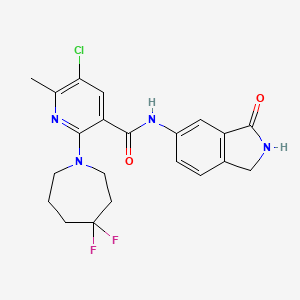
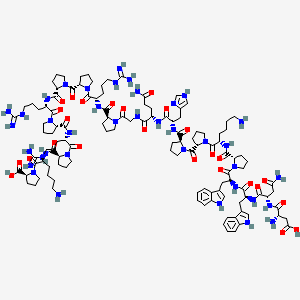
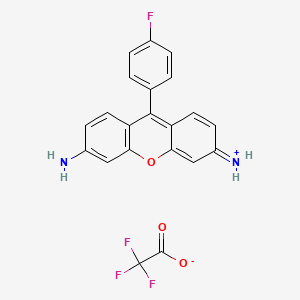
![[(2R,3R,4S,4aS,10bS)-3,8,10-trihydroxy-2-(hydroxymethyl)-9-methoxy-6-oxo-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-4-yl] 3,4,5-trihydroxybenzoate](/img/structure/B12378533.png)
